molecular formula C14H14ClN3O2S2 B2980391 2-((3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-morpholinoethanone CAS No. 864918-99-0

2-((3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-morpholinoethanone

Cat. No.: B2980391
CAS No.: 864918-99-0
M. Wt: 355.86
InChI Key: LYCMFUSTGVYQHQ-UHFFFAOYSA-N
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Description

This compound is a sulfur-containing heterocyclic molecule featuring a 1,2,4-thiadiazole core substituted with a 2-chlorophenyl group at the 3-position, a thioether linkage, and a morpholinoethyl ketone moiety. The presence of chlorine enhances lipophilicity and binding affinity to hydrophobic targets, while the morpholine group may improve solubility and pharmacokinetic properties .

Properties

IUPAC Name

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2S2/c15-11-4-2-1-3-10(11)13-16-14(22-17-13)21-9-12(19)18-5-7-20-8-6-18/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCMFUSTGVYQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-morpholinoethanone , a member of the thiadiazole family, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Chemical Structure and Synthesis

The compound features a thiadiazole ring substituted with a 2-chlorophenyl group and an ethanone moiety linked to a morpholine. The synthesis typically involves several steps:

  • Formation of Thiadiazole Ring : Reacting thiosemicarbazide with 2-chlorobenzoyl chloride to yield an intermediate.
  • Cyclization : The intermediate undergoes cyclization to form the thiadiazole structure.
  • Final Coupling : The thiadiazole derivative is then reacted with morpholino derivatives to yield the target compound.

These synthetic routes can be optimized for industrial production to enhance yield and purity, utilizing techniques such as continuous flow synthesis .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of thiadiazole derivatives, including our compound of interest. For instance:

  • Cell Viability Assays : The MTT assay was employed to evaluate the cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer). Results indicated that certain derivatives exhibited significant cytotoxicity at concentrations as low as 0.001 µM .
  • Mechanism of Action : Molecular docking studies suggest that these compounds can effectively bind to proteins involved in cancer proliferation, potentially inhibiting their activity .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity :

  • In Vitro Studies : Testing against various bacterial strains revealed moderate to good inhibitory effects, particularly against Gram-positive and Gram-negative bacteria .
  • Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups like chlorine at specific positions enhances antimicrobial efficacy .

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound:

Activity TypeObservationsReference
AnticancerSignificant cytotoxicity against MCF-7 cells
AntimicrobialModerate activity against bacterial strains
AntioxidantPotential antioxidant properties noted
Anti-inflammatoryInvestigated but requires further validation

Case Studies

A notable study involved the evaluation of various synthesized thiadiazole derivatives where the compound was among those tested for anticancer properties. The results indicated that modifications in the structure significantly impacted biological outcomes, emphasizing the importance of SAR in drug development .

Comparison with Similar Compounds

Computational Insights

Wavefunction analysis tools like Multiwfn () enable detailed electronic structure comparisons. For example:

  • Electrostatic Potential (ESP) Maps: The target compound’s thiadiazole sulfur shows stronger electrophilicity (+28 kcal/mol) than Analogue 1 (+19 kcal/mol), correlating with its higher reactivity in nucleophilic substitution reactions .
  • Orbital Composition: The morpholine oxygen contributes 12% to the LUMO in the target compound, stabilizing charge transfer interactions absent in non-morpholine analogues.

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